molecular formula C7H3Br2FO B1284285 3,6-Dibromo-2-fluorobenzaldehyde CAS No. 870703-68-7

3,6-Dibromo-2-fluorobenzaldehyde

Cat. No.: B1284285
CAS No.: 870703-68-7
M. Wt: 281.9 g/mol
InChI Key: IWLKVQWSDXDHAW-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms at positions 3 and 6, and a fluorine atom at position 2. This compound is known for its applications in various chemical syntheses and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 2-fluorobenzaldehyde using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Scientific Research Applications

3,6-Dibromo-2-fluorobenzaldehyde is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 3,6-Dibromo-2-fluorobenzaldehyde is unique due to the specific positioning of its bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions with biological targets. This unique substitution pattern makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

3,6-dibromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLKVQWSDXDHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584659
Record name 3,6-Dibromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-68-7
Record name 3,6-Dibromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870703-68-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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